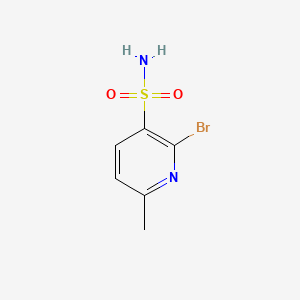
2-Bromo-6-methylpyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-6-methylpyridine-3-sulfonamide is an organic compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 2-position, a methyl group at the 6-position, and a sulfonamide group at the 3-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-methylpyridine-3-sulfonamide typically involves the bromination of 6-methylpyridine followed by sulfonamide formation. One common method involves heating 2-chloro-6-methylpyridine with bromotrimethylsilane to obtain 2-Bromo-6-methylpyridine . The sulfonamide group can then be introduced through a reaction with a suitable sulfonamide reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and sulfonamide formation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-methylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki–Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-6-methylpyridine-3-sulfonamide has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can form hydrogen bonds with biological molecules, while the bromine and methyl groups can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methylpyridine: Lacks the sulfonamide group, making it less versatile in certain applications.
2-Chloro-6-methylpyridine: Contains a chlorine atom instead of bromine, which can affect its reactivity and chemical properties.
6-Methyl-2-pyridyl-2-pyridylmethanone: A derivative used in different synthetic applications.
Uniqueness
2-Bromo-6-methylpyridine-3-sulfonamide is unique due to the presence of both bromine and sulfonamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H7BrN2O2S |
|---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
2-bromo-6-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C6H7BrN2O2S/c1-4-2-3-5(6(7)9-4)12(8,10)11/h2-3H,1H3,(H2,8,10,11) |
InChI Key |
NFFVUTCSQGQDQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)S(=O)(=O)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















